

Spectroscopic Profile of 4-Cyclohexylbutan-1-ol: A Technical Guide

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Compound of Interest

Compound Name: 4-cyclohexylbutan-1-ol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared spectroscopy data for **4-cyclohexylbutan-1-ol**. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Mass Spectrometry Data

The mass spectrum of **4-cyclohexylbutan-1-ol** was obtained via electron ionization (EI). The molecular formula of the compound is $C_{10}H_{20}O$, with a molecular weight of 156.27 g/mol. [1][2][3] The mass spectrum is characterized by a weak molecular ion peak and several distinct fragment ions.

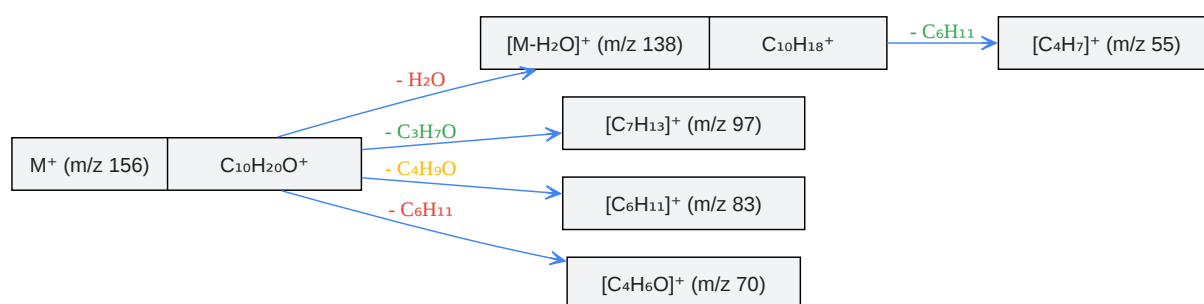
Tabulated Mass Spectrometry Data

The primary fragmentation pathways for alcohols include α -cleavage and dehydration (loss of water). [4] For **4-cyclohexylbutan-1-ol**, the major observed fragments are detailed in Table 1.

m/z	Proposed Fragment Ion	Structure of Fragment	Fragmentation Pathway
156	$[\text{C}_{10}\text{H}_{20}\text{O}]^+$	$[\text{CH}_2(\text{CH}_2)_3\text{CH}(\text{CH}_2)_5\text{CH}_2\text{OH}]^+$	Molecular Ion (M^+)
138	$[\text{C}_{10}\text{H}_{18}]^+$	$[\text{CH}_2(\text{CH}_2)_3\text{CH}(\text{CH}_2)_5\text{CH}=\text{CH}_2]^+$	Dehydration (Loss of H_2O)
97	$[\text{C}_7\text{H}_{13}]^+$	$[\text{CH}(\text{CH}_2)_5\text{CH}_2]^+$	Cleavage of the butyl chain
83	$[\text{C}_6\text{H}_{11}]^+$	$[\text{CH}(\text{CH}_2)_5]^+$	Cyclohexyl cation
70	$[\text{C}_4\text{H}_6\text{O}]^+$	$[\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_2\text{OH}]^+$	Rearrangement and cleavage
55	$[\text{C}_4\text{H}_7]^+$	$[\text{CH}_2=\text{CH}-\text{CH}_2-\text{CH}_2]^+$	Loss of H_2O and subsequent fragmentation

Fragmentation Pathway

The fragmentation of **4-cyclohexylbutan-1-ol** upon electron ionization can be visualized as a series of cleavage and rearrangement reactions. The following diagram illustrates the major fragmentation pathways leading to the observed ions.



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Caption: Major fragmentation pathways of **4-cyclohexylbutan-1-ol** in EI-MS.

Infrared (IR) Spectroscopy Data

The infrared spectrum of **4-cyclohexylbutan-1-ol** exhibits characteristic absorption bands corresponding to its functional groups. As a primary alcohol, the most prominent features are the O-H and C-O stretching vibrations.

Tabulated IR Spectroscopy Data

The key absorption bands observed in the FTIR spectrum of **4-cyclohexylbutan-1-ol** are summarized in Table 2.

Wavenumber (cm ⁻¹)	Functional Group	Vibration Mode	Intensity
3500–3200	O-H	Stretching (Hydrogen-bonded)	Strong, Broad
2960–2850	C-H (sp ³)	Stretching	Strong
1450	C-H	Bending	Medium
1050	C-O	Stretching	Strong

Experimental Protocols

The following sections detail the generalized methodologies for acquiring the mass spectrometry and infrared spectroscopy data for **4-cyclohexylbutan-1-ol**.

Mass Spectrometry (Electron Ionization)

Objective: To determine the mass-to-charge ratio of the molecular ion and its fragments to elucidate the molecular weight and structure.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

Procedure:

- **Sample Preparation:** A dilute solution of **4-cyclohexylbutan-1-ol** is prepared in a volatile solvent such as dichloromethane or methanol.
- **Injection:** A small volume (typically 1 μL) of the prepared sample is injected into the GC inlet.
- **Gas Chromatography:** The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column to separate the analyte from any impurities.
- **Ionization:** As the analyte elutes from the GC column, it enters the ion source of the mass spectrometer where it is bombarded with a high-energy electron beam (typically 70 eV).^[5] This causes the molecule to ionize and fragment.
- **Mass Analysis:** The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** An electron multiplier detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is plotted as relative intensity versus m/z .

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

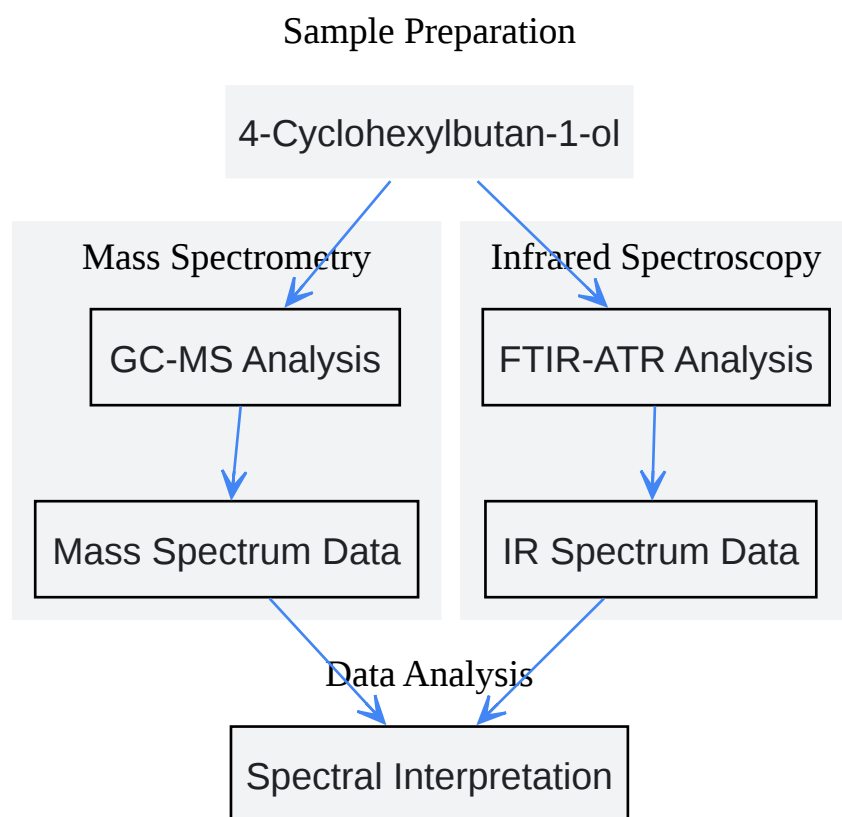
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory for liquid samples.

Procedure:

- **Background Spectrum:** A background spectrum of the empty ATR crystal is recorded to account for atmospheric and instrumental interferences.
- **Sample Application:** A small drop of neat **4-cyclohexylbutan-1-ol** is placed directly onto the ATR crystal.

- **Data Acquisition:** The infrared spectrum is recorded, typically in the range of 4000-400 cm^{-1} . Multiple scans are averaged to improve the signal-to-noise ratio.
- **Data Processing:** The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.
- **Data Analysis:** The characteristic absorption peaks are identified and correlated with specific functional group vibrations.

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



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